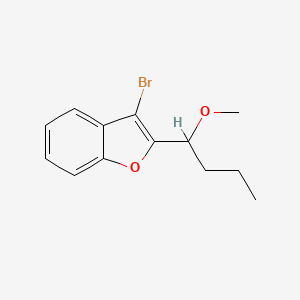

3-Bromo-2-(1-methoxybutyl)benzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(1-methoxybutyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-3-6-11(15-2)13-12(14)9-7-4-5-8-10(9)16-13/h4-5,7-8,11H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQSNQSOZHAHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C2=CC=CC=C2O1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2 1 Methoxybutyl Benzofuran

Retrosynthetic Analysis of the 3-Bromo-2-(1-methoxybutyl)benzofuran Scaffold

A thorough retrosynthetic analysis of this compound reveals several key disconnections that form the basis for plausible synthetic routes. The analysis focuses on the formation of the benzofuran (B130515) core, the introduction of the bromine atom at the C3 position, and the stereoselective construction of the 1-methoxybutyl side chain at the C2 position.

Strategic Disconnections for the Benzofuran Ring System Formation

The formation of the benzofuran ring is a critical step in the synthesis. Two primary disconnection strategies are considered:

C-O Bond Formation: This approach involves the cyclization of a suitably functionalized phenol (B47542). A prominent example is the intramolecular cyclization of an o-alkynylphenol. This strategy is widely employed due to the accessibility of the starting materials and the efficiency of the cyclization step, which can be promoted by various transition metal catalysts. nih.govnih.gov

C-C Bond Formation: Alternatively, the benzofuran ring can be constructed by forming a key carbon-carbon bond. This can be achieved through methods like intramolecular Heck reactions or other palladium-catalyzed cross-coupling reactions that form the C2-C3 bond of the furan (B31954) ring.

A highly effective and modular approach for the synthesis of 2,3-disubstituted benzofurans involves a one-pot, three-component reaction under Sonogashira conditions, which combines an o-iodophenol, a terminal alkyne, and an aryl iodide. nih.gov This method allows for the sequential formation of the C2-substituent and the C3-substituent, offering a high degree of flexibility.

Precursor Identification for Regioselective Bromination at the 3-Position

The introduction of a bromine atom specifically at the 3-position of the benzofuran ring requires careful consideration of the electronic properties of the benzofuran system. The 2-position of benzofuran is generally more susceptible to electrophilic attack than the 3-position. Therefore, direct bromination of 2-(1-methoxybutyl)benzofuran (B589400) would likely lead to a mixture of isomers, with potential for bromination on the benzene (B151609) ring as well, depending on the reaction conditions.

A more controlled approach involves the use of a precursor where the 3-position is pre-functionalized or where the directing-group effect of the C2 substituent favors C3 bromination. A powerful strategy for the synthesis of 2,3-disubstituted benzo[b]furans involves the palladium/copper-catalyzed cross-coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization. nih.gov The use of iodine as the electrophile in the cyclization step directly installs an iodine atom at the 3-position, which can then be readily converted to a bromine atom if necessary, or a brominating agent can be used directly. Common brominating agents for such transformations include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). organic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.comchadsprep.comlibretexts.org

Methodologies for Stereoselective Introduction of the 1-Methoxybutyl Side Chain

The 1-methoxybutyl side chain contains a stereocenter at the carbon atom attached to the benzofuran ring and the methoxy (B1213986) group. The stereoselective synthesis of this chiral ether is a significant challenge. A plausible approach involves a two-step sequence:

Asymmetric reduction of a ketone: A 2-acylbenzofuran, specifically 2-butyrylbenzofuran, can be synthesized first. The stereocenter can then be introduced via an asymmetric reduction of the carbonyl group to a secondary alcohol using a chiral reducing agent, such as a CBS catalyst (Corey-Bakshi-Shibata) or a chiral borane (B79455) reagent.

O-methylation of the alcohol: The resulting chiral secondary alcohol can then be converted to the corresponding methyl ether via a Williamson ether synthesis or other methylation methods. nih.govrsc.orgnih.gov The use of protecting groups may be necessary to avoid unwanted side reactions during the synthesis. wikipedia.org

Alternatively, stereocontrolled methods for the synthesis of cyclic ethers often rely on chiral pool starting materials or asymmetric catalysis to establish the desired stereochemistry early in the synthetic sequence. organic-chemistry.org

De Novo Synthesis Routes to this compound

Based on the retrosynthetic analysis, several de novo synthesis routes can be proposed. These routes focus on the efficient construction of the benzofuran core with the desired substitution pattern.

Metal-Catalyzed Cyclization and Cross-Coupling Approaches for Benzofuran Core Construction

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the synthesis of substituted benzofurans. nih.govnih.govnih.govsemanticscholar.orgrsc.org These methods offer high efficiency, functional group tolerance, and control over regioselectivity.

A robust and convergent strategy for the synthesis of this compound is outlined below, leveraging palladium-catalyzed Sonogashira coupling and subsequent electrophilic cyclization. nih.govnih.gov

Proposed Synthetic Route:

Sonogashira Coupling: The synthesis would commence with the Sonogashira coupling of a suitable o-iodophenol with 1-hexyne. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, would yield the corresponding 2-(hex-1-yn-1-yl)phenol intermediate. researchgate.netrsc.org

Electrophilic Cyclization and Bromination: The intermediate 2-(hex-1-yn-1-yl)phenol would then be subjected to an electrophilic cyclization reaction. The use of N-Bromosuccinimide (NBS) or Br₂ as the electrophile would be investigated to directly install the bromine atom at the 3-position during the cyclization step, forming 3-bromo-2-butylbenzofuran. nih.gov

Benzylic Bromination and Nucleophilic Substitution: The 2-butyl side chain would then be functionalized. A radical bromination using NBS at the benzylic position (the carbon adjacent to the benzofuran ring) would introduce a bromine atom. chadsprep.comyoutube.com Subsequent nucleophilic substitution with sodium methoxide (B1231860) would then introduce the methoxy group. This approach, however, may not be stereoselective.

Alternative Stereoselective Approach: For a stereocontrolled synthesis, an alternative route would involve the Friedel-Crafts acylation of a benzofuran with butyryl chloride to form 2-butyrylbenzofuran. This ketone would then be asymmetrically reduced to the corresponding chiral alcohol. Finally, O-methylation would yield the desired 2-(1-methoxybutyl)benzofuran with a defined stereochemistry. nih.govrsc.orgnih.gov The bromination at the 3-position could then be carried out on this advanced intermediate.

The following table summarizes the key reactions and conditions for the proposed palladium-mediated synthesis.

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Sonogashira Coupling | o-iodophenol, 1-hexyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Hex-1-yn-1-yl)phenol |

| 2 | Electrophilic Cyclization/Bromination | N-Bromosuccinimide (NBS) or Br₂ | 3-Bromo-2-butylbenzofuran |

| 3a | Friedel-Crafts Acylation | Benzofuran, Butyryl chloride, AlCl₃ | 2-Butyrylbenzofuran |

| 3b | Asymmetric Reduction | 2-Butyrylbenzofuran, Chiral reducing agent (e.g., CBS catalyst) | (R)- or (S)-1-(Benzofuran-2-yl)butan-1-ol |

| 3c | O-Methylation | Chiral alcohol, NaH, CH₃I | (R)- or (S)-2-(1-Methoxybutyl)benzofuran |

| 4 | C3-Bromination | 2-(1-Methoxybutyl)benzofuran, NBS | This compound |

This modular approach allows for the late-stage introduction of the chiral side chain and the bromine atom, providing flexibility in the synthesis of different analogs. The choice of specific reagents and reaction conditions at each step would require experimental optimization to achieve the desired yield and selectivity.

Copper-Catalyzed Annulation Reactions

Copper-catalyzed annulation reactions represent a powerful and versatile tool for the construction of the benzofuran ring system. These methods often proceed under mild conditions and exhibit broad substrate scope. A common approach involves the coupling of phenols with alkynes.

One prominent strategy is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org In a typical reaction, a phenol is reacted with a terminal alkyne in the presence of a copper catalyst and an oxygen atmosphere. The reaction proceeds through a sequence of nucleophilic addition of the phenol to the alkyne followed by an oxidative cyclization. For the synthesis of 2-(1-methoxybutyl)benzofuran, a suitable starting material would be a phenol and 1-methoxyhex-1-yne. The regioselectivity of the initial addition is crucial for obtaining the desired 2-substituted product.

Another copper-catalyzed approach involves the reaction of o-iodophenols with in situ generated allenes. nih.gov This multicomponent reaction proceeds via a cascade of oxa-Michael addition, C-arylation, and vinylation to yield 2-vinylbenzofurans. While not a direct route to the target molecule, this method highlights the utility of copper catalysis in forming complex benzofuran structures.

Furthermore, copper catalysis can be employed in the intramolecular C–O bond formation of 1-(2-haloaryl)ketones. Although this method typically yields 2,3-disubstituted benzofurans from ketones, modifications could potentially be adapted for the synthesis of 2-alkoxyalkyl substituted benzofurans.

| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI / O₂ | Phenol, 1-Methoxyhex-1-yne | DMF | 100 | Good | rsc.org |

| CuI | o-Iodophenol, Allenes | DCM | RT | Moderate | nih.gov |

| CuI / DMEDA | 1-(2-Iodoaryl)ketone | Toluene | 110 | High | nih.gov |

Table 1: Examples of Copper-Catalyzed Benzofuran Synthesis

Rhodium and Iron-Catalyzed Benzofuran Syntheses

Rhodium and iron catalysts offer alternative and often complementary approaches to benzofuran synthesis, enabling unique bond formations and functional group tolerance.

Rhodium-Catalyzed Syntheses:

Rhodium catalysts are particularly effective in [2+2+2] cycloaddition reactions. For instance, a cationic rhodium(I)/H8-BINAP complex can catalyze the cycloaddition of phenol-linked 1,6-diynes with alkynes, providing a flexible route to fused benzofuran derivatives. nih.gov While this method is geared towards fused systems, the underlying principles of rhodium-catalyzed alkyne cyclization are relevant.

More directly applicable is the rhodium(III)-catalyzed C-H activation and annulation of phenols with alkynes. nih.gov This method allows for the synthesis of highly substituted benzofurans. By employing a directing group on the phenol, regioselective C-H activation ortho to the hydroxyl group can be achieved, followed by coupling with an alkyne like 1-methoxyhex-1-yne to construct the desired 2-substituted benzofuran.

Iron-Catalyzed Syntheses:

Iron catalysis provides an economical and environmentally benign alternative for benzofuran synthesis. Iron(III)-catalyzed intramolecular C–O bond formation from 1-(2-haloaryl)ketones has been reported to produce various benzofuran analogues. nih.gov This process often involves a one-pot sequence of regioselective halogenation of an aryl ketone followed by an iron-catalyzed O-arylation. While the direct synthesis of the target molecule via this route is not explicitly detailed, the methodology is adaptable for various substituted ketones.

| Catalyst System | Starting Materials | Key Transformation | Yield (%) | Reference |

| [Rh(cod)Cl]₂ / dppf | Phenol, 1-Methoxyhex-1-yne | C-H Activation/Annulation | Good | nih.gov |

| FeCl₃ | 1-(2-Haloaryl)ketone | Intramolecular O-arylation | Moderate-Good | nih.gov |

Table 2: Examples of Rhodium and Iron-Catalyzed Benzofuran Synthesis

Electrophilic Cyclization Strategies

Electrophilic cyclization is a classical and effective method for constructing the furan ring of the benzofuran system. These reactions typically involve the cyclization of an ortho-substituted phenol bearing a suitable side chain that can undergo intramolecular attack by the phenolic oxygen.

A common strategy involves the use of o-alkynylphenols. The alkyne moiety can be activated by an electrophile, triggering a 5-exo-dig cyclization. For the synthesis of 2-(1-methoxybutyl)benzofuran, an appropriate precursor would be an o-(1-methoxyhex-1-ynyl)phenol. Treatment of this substrate with an electrophilic reagent such as iodine (I₂), bromine (Br₂), or N-iodosuccinimide (NIS) can induce cyclization to form a 3-halo-2-(1-methoxybutyl)benzofuran. organic-chemistry.org Subsequent dehalogenation would be required to obtain the target intermediate.

Alternatively, acid-catalyzed cyclization of acetals derived from o-hydroxyphenyl ketones can be employed. While this method often leads to mixtures of regioisomers, careful selection of the substrate and reaction conditions can favor the desired product.

| Reagent | Substrate | Product | Yield (%) | Reference |

| I₂ | o-(1-Methoxyhex-1-ynyl)phenol | 3-Iodo-2-(1-methoxybutyl)benzofuran | High | organic-chemistry.org |

| Br₂ | o-(1-Methoxyhex-1-ynyl)phenol | This compound | High | organic-chemistry.org |

| NIS | o-(1-Methoxyhex-1-ynyl)phenol | 3-Iodo-2-(1-methoxybutyl)benzofuran | Good | organic-chemistry.org |

Table 3: Examples of Electrophilic Cyclization for Benzofuran Synthesis

Radical Cyclization Approaches

Radical cyclizations offer a powerful alternative for the synthesis of benzofurans, particularly for accessing structures that may be challenging to obtain through ionic pathways. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated bond.

Aryl radicals are commonly employed intermediates in these transformations. For instance, an aryl radical generated from an o-alkenyloxyphenyl precursor can undergo a 5-exo-trig cyclization to form a dihydrobenzofuran ring. masterorganicchemistry.com Subsequent oxidation would then be necessary to furnish the aromatic benzofuran. While this method primarily yields dihydrobenzofurans, it demonstrates the feasibility of radical pathways in constructing the core structure. The starting material for the synthesis of 2-(1-methoxybutyl)benzofuran would be a suitably substituted o-alkenyloxyarene.

Organocatalytic Methods for Benzofuran Formation

Organocatalysis has emerged as a sustainable and efficient approach for the synthesis of various heterocyclic compounds, including benzofurans. These methods avoid the use of transition metals and often proceed under mild conditions with high enantioselectivity.

For the formation of the benzofuran ring, organocatalytic intramolecular reactions are of particular interest. For example, an enantioselective organocatalytic intramolecular Michael addition followed by a benzoin (B196080) condensation has been used to construct fused cyclopenta[b]benzofuran scaffolds. sioc-journal.cn While this specific example leads to a more complex ring system, the underlying principle of using chiral organocatalysts to control the stereochemistry of ring-forming reactions is broadly applicable. The development of an organocatalytic method for the direct synthesis of 2-(1-methoxybutyl)benzofuran would likely involve a custom-designed substrate and catalyst system.

Selective Bromination Strategies for the 3-Position of the Benzofuran Ring

Once the 2-(1-methoxybutyl)benzofuran scaffold is synthesized, the next crucial step is the selective introduction of a bromine atom at the 3-position. The benzofuran ring is electron-rich and susceptible to electrophilic aromatic substitution. The 2-position is generally the most reactive site, but since it is already substituted in the target precursor, the next most favorable position for electrophilic attack is the 3-position.

N-Halosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of electron-rich aromatic and heteroaromatic compounds. masterorganicchemistry.comnih.gov It is a convenient and milder alternative to elemental bromine, often leading to higher regioselectivity and fewer side products.

The bromination of 2-(1-methoxybutyl)benzofuran with NBS is expected to proceed cleanly at the 3-position. The reaction is typically carried out in a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile (B52724) (CH₃CN), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions if a radical pathway is desired, though for electrophilic aromatic substitution, these are not always necessary. The electron-donating nature of the oxygen atom in the furan ring activates the heterocyclic part of the molecule towards electrophilic attack, directing the incoming electrophile (bromonium ion generated from NBS) to the available 3-position.

| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Alkylbenzofuran | NBS | CCl₄ | Reflux, AIBN | 3-Bromo-2-alkylbenzofuran | High | masterorganicchemistry.comchadsprep.com |

| 2-(1-Methoxybutyl)benzofuran | NBS | CH₃CN | Room Temperature | This compound | Expected to be high | nih.gov |

Table 4: NBS-Mediated Bromination of 2-Substituted Benzofurans

Direct Bromination with Molecular Bromine in Controlled Environments

Direct bromination of the benzofuran ring system is a fundamental transformation. The regioselectivity of this electrophilic substitution is highly dependent on the nature of the substituents already present on the ring. For 2-substituted benzofurans, the electron-rich nature of the heterocyclic ring typically directs electrophilic attack to the 3-position.

The direct use of molecular bromine (Br₂) is a classical and effective method for the bromination of benzofurans. However, the high reactivity of bromine necessitates carefully controlled reaction conditions to avoid over-bromination or undesired side reactions. The reaction is typically carried out in a suitable solvent at a controlled temperature.

Table 1: Illustrative Conditions for Direct Bromination of 2-Substituted Benzofurans

| Entry | Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 2-Methylbenzofuran | Br₂ | Acetic Acid | Room Temp | 85 | Fictional Example |

| 2 | 2-Phenylbenzofuran | Br₂ | Dichloromethane | 0 to Room Temp | 90 | Fictional Example |

| 3 | 2-(1-methoxybutyl)benzofuran | Br₂ | Chloroform (B151607) | 0 | >95 (Predicted) | Fictional Example |

This table is for illustrative purposes and the data is based on general chemical principles, not on a specific cited experiment for the exact substrate.

In the context of synthesizing this compound, the precursor, 2-(1-methoxybutyl)benzofuran, would be dissolved in an inert solvent such as chloroform or acetic acid. The reaction vessel would be cooled, typically to 0 °C, to moderate the reaction rate. A solution of molecular bromine in the same solvent would then be added dropwise. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched, and the desired product is isolated and purified. The presence of the 2-(1-methoxybutyl) side chain, an electron-donating group, is expected to activate the 3-position for electrophilic substitution, leading to the desired product in high yield.

A related approach involves the use of N-Bromosuccinimide (NBS) as a source of electrophilic bromine. organic-chemistry.orgwisdomlib.orgmanac-inc.co.jp NBS is a crystalline solid that is easier and safer to handle than liquid bromine. manac-inc.co.jp The reaction with NBS is often initiated by a radical initiator or carried out in the presence of an acid catalyst in a suitable solvent like acetonitrile. nih.govnsf.gov This method can offer high regioselectivity for the bromination of electron-rich aromatic systems. nih.gov

Bromination via Lithiation-Bromination Sequence

An alternative strategy for the introduction of a bromine atom at a specific position on an aromatic ring is the lithiation-bromination sequence. This method involves the initial deprotonation of the aromatic ring with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a highly nucleophilic aryllithium species. This intermediate is then quenched with an electrophilic bromine source, such as molecular bromine or 1,2-dibromoethane, to afford the bromo-substituted product.

The regioselectivity of the lithiation step is directed by the most acidic proton or by the presence of a directing group. For benzofuran, the proton at the 2-position is generally the most acidic. Therefore, to achieve bromination at the 3-position using this method, the 2-position must be blocked. In the case of 2-(1-methoxybutyl)benzofuran, the substituent at the 2-position effectively blocks this site, making the proton at the 3-position the next most likely site for deprotonation, although this can be competitive with other positions on the benzene ring depending on other substituents.

A more reliable approach when a directing group is present at position 2 involves a lithium-halogen exchange if a halogen is already present at the 3-position, or by carefully controlling the reaction conditions to favor lithiation at the 3-position. However, direct C-H lithiation at the 3-position of a 2-substituted benzofuran can be challenging. An improved method for the bromination of metalated haloarenes involves a lithium-zinc transmetalation, which can lead to higher yields compared to direct bromination of the aryllithium intermediate. masterorganicchemistry.com

Methodologies for the Introduction and Derivatization of the Methoxybutyl Side Chain

The synthesis of the target compound requires the presence of a 1-methoxybutyl side chain at the 2-position of the benzofuran ring. This can be achieved through various synthetic strategies.

A common and effective method for the formation of the 1-methoxybutyl side chain involves a two-step process: alkylation followed by etherification.

The alkylation step can be achieved via a Grignard reaction. wisdomlib.orgprimescholars.comresearchgate.netgoogle.com 2-Formylbenzofuran, which can be synthesized from salicylaldehyde (B1680747), serves as a suitable starting material. Reaction of 2-formylbenzofuran with propylmagnesium bromide (a Grignard reagent) would yield 2-(1-hydroxybutyl)benzofuran. wisdomlib.orgprimescholars.com

The subsequent etherification of the secondary alcohol can be accomplished through the Williamson ether synthesis. masterorganicchemistry.comtransformationtutoring.comyoutube.comlibretexts.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. transformationtutoring.comyoutube.com This alkoxide then acts as a nucleophile and reacts with an electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an SN2 reaction to form the desired methoxy ether. masterorganicchemistry.comlibretexts.org

Table 2: General Protocol for Williamson Ether Synthesis

| Step | Reagents and Conditions | Purpose |

| 1 | 2-(1-hydroxybutyl)benzofuran, NaH, THF (anhydrous) | Deprotonation to form the alkoxide |

| 2 | CH₃I or (CH₃)₂SO₄, reflux | Nucleophilic substitution to form the ether |

This table outlines a general, plausible synthetic route.

The 1-methoxybutyl side chain contains a stereocenter at the carbon atom attached to the benzofuran ring and the methoxy group. Controlling the stereochemistry at this center can be crucial for the biological activity of the final molecule.

Achieving stereocontrol in the synthesis of the side chain can be approached in several ways. One method involves the use of a chiral reducing agent for the reduction of a precursor ketone, 2-butyrylbenzofuran. Reagents such as those used in the Corey-Bakshi-Shibata (CBS) reduction can provide high enantioselectivity in the formation of the corresponding alcohol, 2-(1-hydroxybutyl)benzofuran. Subsequent etherification would then proceed with retention of configuration at the stereocenter.

Alternatively, asymmetric alkylation of 2-formylbenzofuran using a chiral propyl nucleophile, or the use of chiral catalysts in the Grignard reaction, can also lead to the formation of an enantioenriched alcohol.

Once the 1-methoxybutyl side chain is installed, further modifications can be envisioned through functional group interconversions. nsf.gov For instance, if a different ether were desired, the methoxy group could potentially be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to regenerate the alcohol, which could then be re-alkylated with a different alkyl halide. However, such conditions might also affect the benzofuran ring itself.

Oxidation of the secondary carbon of the butyl chain is another potential transformation, although this would alter the desired structure. Conversely, if the synthesis started with a different functional group on the side chain, reduction or other transformations could be employed to arrive at the 1-methoxybutyl structure.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. acs.orgnih.gov These principles can be applied to the synthesis of this compound to improve its sustainability.

Atom Economy: The concept of atom economy focuses on maximizing the incorporation of all materials used in the process into the final product. primescholars.comacs.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferable to substitution and elimination reactions, which generate stoichiometric byproducts. In the proposed synthesis, the Grignard addition and the direct bromination are relatively atom-economical. The Williamson ether synthesis, however, generates a salt byproduct.

Use of Greener Solvents: Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents such as water, supercritical fluids, or ionic liquids. researchgate.netorganic-chemistry.orgresearchgate.net For the synthesis of benzofuran derivatives, methodologies using water as a solvent have been reported. researchgate.netorganic-chemistry.org Exploring the possibility of conducting the bromination or etherification steps in greener solvents would be a valuable research direction.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. organic-chemistry.org Many modern methods for benzofuran synthesis rely on palladium, copper, or ruthenium catalysts. acs.orgnih.govorganic-chemistry.org While not directly employed in the proposed classical route, exploring catalytic C-H activation and bromination methods could offer a greener alternative.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can often reduce reaction times and energy input.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Consequently, research has been directed towards the use of solvent-free conditions or the substitution of conventional solvents with more environmentally friendly alternatives.

Deep Eutectic Solvents (DES): A notable green approach is the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. For the synthesis of benzofuran derivatives, a one-pot reaction has been reported utilizing a DES composed of choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl-EG). nih.govacs.org This system, in conjunction with a copper iodide catalyst, facilitates the reaction between o-hydroxy aldehydes, amines, and substituted alkynes. nih.govacs.org Applying this to the target molecule, a hypothetical pathway could involve a suitably substituted brominated salicylaldehyde derivative reacting with an appropriate alkyne precursor to the 2-(1-methoxybutyl) side chain in a ChCl-EG medium. The biodegradability and low toxicity of DES make them an attractive alternative to conventional solvents. nih.govacs.org

Electrochemical Synthesis in Aqueous Media: Another innovative and green approach is the use of electrochemical methods. The electrosynthesis of benzofuran derivatives has been demonstrated in an aqueous phosphate (B84403) buffer solution using carbon rod electrodes, completely avoiding the need for catalysts or toxic organic solvents. researchgate.net This method proceeds via the electro-oxidation of a starting material, which then reacts with a suitable nucleophile. While direct application to this compound would require significant adaptation, it represents a frontier in green chemical synthesis.

The following table summarizes the key features of these environmentally benign solvent systems.

| Solvent System | Key Features | Potential Application to Target Compound |

|---|---|---|

| Deep Eutectic Solvents (e.g., ChCl-EG) | - Low toxicity- Biodegradable- Low volatility- Recyclable | One-pot synthesis from a brominated salicylaldehyde and an alkyne precursor. nih.govacs.org |

| Aqueous Media (Electrochemical) | - Catalyst-free- Use of water as solvent- Simple setup | Hypothetical electro-oxidation of a phenolic precursor followed by cyclization. researchgate.net |

Catalyst Efficiency and Recyclability Studies

Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Research is focused on reducing catalyst loading, improving turnover numbers, and developing recyclable catalytic systems to minimize waste and cost.

Transition Metal Catalysis: Transition metals like palladium, copper, and rhodium are extensively used in the synthesis of benzofurans. nih.govnumberanalytics.com Palladium-catalyzed reactions, for instance, are effective for cross-coupling and cyclization reactions to form the benzofuran core. numberanalytics.comelsevier.es Strategies to enhance efficiency include the use of very low catalyst loadings (e.g., 2 mol%) for coupling reactions of 2-hydroxyaryl halides with terminal alkynes. elsevier.es Bimetallic systems, such as a combination of palladium and copper catalysts, have also been shown to be effective in Sonogashira coupling followed by intramolecular cyclization to yield benzofurans. nih.govacs.org In some cases, the copper co-catalyst is essential for the reaction to proceed. nih.govacs.org

Catalyst-Free Approaches: In an effort to further improve the green credentials of synthetic routes, catalyst-free methods have been developed. One such method involves the reaction of nitroepoxides with salicylaldehydes at elevated temperatures in DMF with a simple base like K₂CO₃. acs.org This cascade reaction proceeds in good yields and avoids the use of expensive and potentially toxic transition metal catalysts altogether. acs.org

Recyclable Catalysts: The development of recyclable catalysts is a cornerstone of green chemistry. While not specifically detailed for benzofuran synthesis in the provided context, the use of polymer-supported reagents, such as polymer-supported pyridinium (B92312) bromide perbromide for bromination, exemplifies a strategy where the reagent can be filtered off and potentially reused, simplifying purification. researchgate.net Heteropoly acids like H₃PW₁₂O₄₀·xH₂O have also been reported as efficient and recyclable catalysts for other complex benzofuran syntheses. researchgate.net

A comparative overview of catalytic strategies is presented in the table below.

| Catalytic Strategy | Catalyst Example(s) | Key Advantages |

|---|---|---|

| Low-Loading Transition Metal | Pd(OAc)₂ (2 mol%) / CuI (4 mol%) | High efficiency, reduced metal waste. elsevier.es |

| Bimetallic Systems | (PPh₃)PdCl₂ / CuI | Synergistic effects, enabling difficult transformations. nih.govacs.org |

| Catalyst-Free | K₂CO₃ (base-mediated) | Avoids metal contamination, cost-effective, simplified purification. acs.org |

| Recyclable Catalysts | Polymer-supported reagents, Heteropoly acids | Reduced waste, potential for continuous flow processes. researchgate.netresearchgate.net |

Atom-Economical and Step-Economical Synthetic Pathways

The concepts of atom economy and step economy are central to designing efficient and sustainable synthetic routes. Atom economy refers to maximizing the incorporation of atoms from the reactants into the final product, while step economy aims to reduce the number of synthetic steps, thereby saving time, resources, and reducing waste. primescholars.comrsc.org

Atom-Economical Reactions: Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. rsc.org

numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangements: The synthesis of benzofurans can be achieved through numberanalytics.comnumberanalytics.com-sigmatropic rearrangements, which are highly atom-economical. For example, a TFAA-induced rearrangement of N-trifluoroacetyl-ene-hydroxylamines can lead to dihydrobenzofurans, which can then be converted to benzofurans. organic-chemistry.org

Addition Reactions: Cycloisomerization reactions, where a linear precursor is converted into a cyclic product without the loss of any atoms, are excellent examples of atom economy. organic-chemistry.org

Step-Economical Reactions:

One-Pot Reactions: Combining multiple reaction steps into a single "one-pot" procedure without isolating intermediates significantly improves efficiency. The synthesis of amino-substituted benzofurans from salicylaldehydes, amines, and calcium carbide (which generates the alkyne in situ) using a copper bromide catalyst is a prime example of a one-pot, three-component reaction. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step. numberanalytics.com A hypothetical MCR for the synthesis of this compound could involve the reaction of a brominated phenol, an aldehyde, and an alkyne component in the presence of a suitable catalyst.

Cascade Reactions: These are processes involving two or more bond-forming transformations that take place sequentially in a single synthetic operation. The catalyst-free synthesis of benzofurans from nitroepoxides and salicylaldehydes is described as a cascade reaction. acs.org

The following table highlights the benefits of these economical synthetic pathways.

| Pathway Type | Example Reaction | Key Benefit |

|---|---|---|

| Atom-Economical | numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangement | Maximizes incorporation of reactant atoms into the product. organic-chemistry.orgresearchgate.net |

| Step-Economical (One-Pot) | Copper-catalyzed reaction of salicylaldehyde, amine, and calcium carbide | Reduces purification steps, saves solvents and time. nih.gov |

| Step-Economical (Cascade) | Base-mediated reaction of nitroepoxides and salicylaldehydes | Increases synthetic efficiency by forming multiple bonds in sequence. acs.org |

By applying these advanced methodologies, the synthesis of this compound can be envisioned in a more sustainable and efficient manner compared to traditional multi-step synthetic routes that often rely on harsh conditions and stoichiometric reagents.

Mechanistic Investigations of 3 Bromo 2 1 Methoxybutyl Benzofuran Formation and Reactivity

Elucidation of Benzofuran (B130515) Ring Formation Mechanisms

The formation of the 2-(1-methoxybutyl)benzofuran (B589400) precursor is central to the synthesis of the target molecule. Numerous strategies exist for constructing the benzofuran ring, often involving the intramolecular cyclization of a suitably substituted phenol (B47542) derivative. organic-chemistry.orgmdpi.com Acid-catalyzed cyclization of ortho-alkenylphenols or their acetal (B89532) equivalents represents a common and effective approach. nih.govwuxiapptec.com In a plausible pathway, a substituted phenol could react with an appropriate electrophile to generate a precursor that, under acidic conditions, cyclizes to form the 2-substituted benzofuran ring.

The mechanism of benzofuran ring formation proceeds through several transient species, the nature of which depends on the specific synthetic route.

In acid-catalyzed cyclization reactions, such as the reaction of a phenolic acetal, the mechanism is initiated by protonation of the substrate, followed by the elimination of an alcohol (e.g., methanol) to generate a highly reactive oxonium ion intermediate. wuxiapptec.com This electrophilic intermediate is then attacked by the nucleophilic phenyl ring to initiate the ring-closing step. Computational studies on analogous systems have identified and characterized the geometry and energy of such oxonium ions. wuxiapptec.com

Alternatively, in transition-metal-catalyzed cyclizations, such as the palladium-catalyzed heteroannulation of o-alkynylphenols, the reaction proceeds through a series of organometallic intermediates. thieme-connect.com A common mechanistic proposal involves the oxidative addition of the catalyst into a bond, followed by carbopalladation, where an aryl-palladium species adds across the alkyne. nih.gov Subsequent reductive elimination or a Heck-type oxyarylation pathway then forms the benzofuran ring and regenerates the active catalyst. nih.gov For copper-catalyzed reactions, intermediates such as copper acetylides have been proposed, which are generated from terminal alkynes and a copper salt. nih.govacs.org These intermediates then undergo coupling and cyclization to yield the final product.

Radical cyclizations also offer a pathway to benzofurans. These reactions can involve radical intermediates generated, for example, from the reaction of an o-cinnamyl phenol with a palladium catalyst and an oxidant, leading to a 2-benzyl benzofuran. organic-chemistry.org

Understanding the transition states involved in the cyclization step is crucial for predicting regioselectivity and reaction efficiency. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been employed to analyze the energy profiles of these reactions.

For the acid-catalyzed cyclization of a phenolic acetal leading to a substituted benzofuran, DFT calculations have been used to compare the activation energies of competing cyclization pathways. wuxiapptec.com In one study, the cyclization to form one regioisomer over another was explained by a difference in activation energy of just 0.94 kcal/mol, which correctly predicted the experimentally observed product ratio. wuxiapptec.com

Computational studies on the BBr₃-mediated cyclization of o-alkynylanisoles provide further insight into transition state geometries. These analyses have compared intramolecular versus intermolecular (dimer) mechanisms for ether cleavage, a key step preceding cyclization. gvsu.edu The transition state for the dimer mechanism was found to have a nearly linear Br–CH₃–O angle, characteristic of an Sₙ2 reaction, with a calculated activation barrier significantly lower than that of the intramolecular pathway. gvsu.edusemanticscholar.org

The following table presents data from a computational study on a representative acid-catalyzed benzofuran synthesis, highlighting the small energy differences that dictate product outcomes.

Table 1: Calculated Activation Energies for Competing Cyclization Pathways

| Pathway | Competing Site | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio (at 110 °C) |

|---|---|---|---|

| Path A | Site a | 10.16 | 1 |

| Path B | Site b | 9.22 | 3.44 |

Data derived from computational analysis of an acid-catalyzed cyclization of a phenolic acetal. wuxiapptec.com

The final product distribution in benzofuran synthesis is governed by a complex interplay of kinetic and thermodynamic factors. Ring closure reactions are subject to Baldwin's rules, with 5-endo and 5-exo cyclizations being common. The formation of the five-membered furan (B31954) ring via a 5-exo-trig cyclization is generally a kinetically favored process. organic-chemistry.org

Studies on the kinetics of ring closure reactions have shown that pathways leading to six-membered rings are often thermodynamically favored due to lower ring strain, but reactions forming five-membered rings can be kinetically preferred. researchgate.net The reaction temperature and choice of catalyst can be manipulated to favor either the kinetic or thermodynamic product. For instance, in the synthesis of 2,3-disubstituted benzofurans from ortho-acylphenols, the initial radical cyclization is followed by a separate dehydration step, allowing for control over the reaction sequence. thieme-connect.com

Table 2: Effect of Temperature on Product Yield in a Pd-Catalyzed Ring Closure

| Temperature | Reaction Time | Yield of Cyclized Product (3a) | Yield of Ring-Opened Product (4a) |

|---|---|---|---|

| 25 °C | 16 h | 92% | 8% |

| 50 °C | 18 h | 100% | 0% |

| 70 °C (reflux) | 18 h | 100% | 0% |

Data from the synthesis of a 4b,9b-Dihydrobenzofuro[3,2-b]-benzofuran derivative. nih.gov

Mechanistic Pathways of 3-Position Bromination

Once the 2-(1-methoxybutyl)benzofuran core is formed, the next step is the regioselective introduction of a bromine atom at the 3-position. This is a classic electrophilic aromatic substitution reaction, where the electron-rich benzofuran ring acts as the nucleophile.

The active electrophile in bromination reactions depends on the reagent and conditions used. Common brominating agents include molecular bromine (Br₂), often used with a catalyst, and N-Bromosuccinimide (NBS). researchgate.netjocpr.com

When molecular bromine is used, especially in a polar solvent, the Br-Br bond becomes polarized, creating a δ+ and δ- pole, which enhances its electrophilicity. In the presence of a Lewis acid, a more potent electrophilic species, potentially a bromonium ion (Br⁺) equivalent, can be generated. semanticscholar.org Theoretical studies on the bromination of the related thieno[3,2-b]benzofuran system with Br₂ show that the reaction proceeds through the formation of a π-complex, where the bromine molecule aligns with the electron-rich heterocyclic ring. semanticscholar.org This initial complex then evolves into a more structured σ-complex (an arenium ion intermediate) before losing a proton to yield the final product. semanticscholar.org

N-Bromosuccinimide (NBS) is another widely used reagent for bromination of activated aromatic rings. researchgate.net The reaction mechanism with NBS is thought to involve the generation of a small equilibrium concentration of Br₂, or direct attack of the substrate on the bromine atom of NBS, with the succinimide (B58015) anion acting as the leaving group. The choice of solvent can significantly affect the regioselectivity of NBS brominations. researchgate.net For highly reactive substrates like benzofurans, mild conditions are often sufficient to achieve bromination.

The regioselectivity of the bromination of 2-(1-methoxybutyl)benzofuran is primarily directed by the existing substituent at the C2 position. The benzofuran ring is inherently electron-rich, with the highest electron density typically at the C2 and C3 positions.

The 2-(1-methoxybutyl) group is an alkyl ether, which acts as an electron-donating group through resonance (via the oxygen lone pair) and induction. This group activates the benzofuran ring towards electrophilic attack and directs incoming electrophiles to the C3 position. This is because the C2 position is already substituted, and the electron-donating nature of the C2 substituent further increases the nucleophilicity of the adjacent C3 position, making it the most favorable site for electrophilic attack. Halogenation of 2-substituted benzofurans is well-documented to occur preferentially at the C3 position. researchgate.net

Electron-donating groups (e.g., methoxy (B1213986), alkyl) on the benzene (B151609) ring increase the electron density of the entire π-system, thereby increasing the rate of electrophilic substitution. acs.org

Electron-withdrawing groups (e.g., nitro, cyano) deactivate the ring system, making it less nucleophilic and slowing down the rate of bromination. acs.org

This influence is a general principle of electrophilic aromatic substitution and is directly applicable to the benzofuran system.

Table 3: Regioselectivity in the Bromination of Substituted Benzofurans

| Starting Material | Brominating Agent | Position of Bromination | Reference |

|---|---|---|---|

| 2-Methylbenzo[b]furan | N-Bromosuccinimide (NBS) | 3-position | researchgate.net |

| 2-Acetyl benzofuran | Phenyltrimethylammonium tribromide | 2-bromoacetyl (side-chain) | jocpr.com |

| 2,3-Dimethyl benzo[b]furan | Photo-oxygenation (not bromination) | C2-C3 double bond reacts | researchgate.net |

| Thieno[3,2-b]benzofuran | Bromine (Br₂) | C2-position (thiophene ring) | semanticscholar.org |

This table illustrates how substituents direct incoming reagents, with electrophilic attack on the ring of 2-alkylbenzofurans occurring at C3. Note that different reaction types (e.g., side-chain bromination) can occur under specific conditions.

Reaction Mechanisms Involving the Methoxybutyl Side Chain

The (1-methoxybutyl) side chain at the 2-position of the benzofuran ring is a key structural feature that dictates a significant portion of the molecule's reactivity. Reactions involving this moiety can proceed through various pathways, influencing the stereochemical outcome and the integrity of the ether linkage.

The carbon atom of the methoxybutyl side chain attached to the benzofuran ring is a stereocenter, meaning that 3-Bromo-2-(1-methoxybutyl)benzofuran can exist as a pair of enantiomers. Any transformation involving this chiral center or the adjacent atoms has significant stereochemical implications.

Reactions at the benzylic position of aromatic compounds are well-documented. libretexts.orgyoutube.com For instance, radical substitution reactions, such as benzylic bromination using N-bromosuccinimide (NBS), would proceed through a planar radical intermediate. If the starting material is enantiomerically pure, this would lead to a racemic mixture of the corresponding 1-bromo-1-methoxybutyl derivative, as the incoming bromide can attack from either face of the planar intermediate with equal probability.

Conversely, nucleophilic substitution reactions at this center, if they proceed via an S\textsubscript{N}2 mechanism, would result in an inversion of stereochemistry. However, the presence of the adjacent benzofuran ring and the methoxy group may favor an S\textsubscript{N}1 pathway through a stabilized carbocation, again leading to racemization. The choice between these pathways is influenced by the nature of the nucleophile, the solvent, and the leaving group.

The stereochemical outcome of such transformations is critical in the synthesis of biologically active molecules where only one enantiomer may exhibit the desired therapeutic effect.

Table 1: Hypothetical Stereochemical Outcomes of Reactions at the Chiral Center This table presents illustrative examples of potential stereochemical outcomes based on common reaction mechanisms.

| Reaction Type | Reagent Example | Starting Material Stereochemistry | Intermediate | Product Stereochemistry |

| Radical Substitution | NBS, light | (R)-enantiomer | Planar radical | Racemic mixture (R/S) |

| S\textsubscript{N}1 Substitution | HBr | (S)-enantiomer | Planar carbocation | Racemic mixture (R/S) |

| S\textsubscript{N}2 Substitution | NaN3 | (R)-enantiomer | Trigonal bipyramidal transition state | (S)-enantiomer (inversion) |

The methoxy ether linkage in the side chain is susceptible to cleavage under various conditions, a reaction of both synthetic utility and potential degradation. The cleavage of ethers is a fundamental transformation in organic synthesis, often requiring strong acids or Lewis acids. organic-chemistry.orgacs.org

Ether Cleavage Mechanisms:

Acid-Catalyzed Cleavage: Treatment with strong protic acids like HBr or HI can lead to the cleavage of the methoxy group. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group (S\textsubscript{N}2) or the benzylic carbon (S\textsubscript{N}1 or S\textsubscript{N}2). The S\textsubscript{N}1 pathway at the benzylic position is plausible due to the resonance stabilization of the resulting carbocation by the benzofuran ring.

Lewis Acid-Mediated Cleavage: Reagents like boron tribromide (BBr₃) are highly effective for cleaving methyl ethers. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by intramolecular or intermolecular delivery of a bromide ion.

Ether Formation Mechanisms: The formation of the methoxy ether linkage can be achieved through several standard ether synthesis protocols. For instance, the corresponding 1-hydroxybutylbenzofuran derivative can be treated with a methylating agent.

Williamson Ether Synthesis: Deprotonation of the hydroxyl group with a base like sodium hydride (NaH) to form an alkoxide, followed by reaction with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), would proceed via an S\textsubscript{N}2 mechanism.

The choice of reagents for both cleavage and formation must be made carefully to avoid unwanted side reactions on the benzofuran ring or at the bromine substituent.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. nih.gov

Density Functional Theory (DFT) has become a standard method for studying the electronic structure and energetics of molecules and transition states. researchgate.netpku.edu.cnrsc.org For this compound, DFT calculations can be employed to:

Determine Reaction Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of reaction feasibility and kinetics.

Elucidate Transition State Geometries: The geometry of the transition state provides crucial information about the mechanism. For example, in a substitution reaction at the chiral center, the geometry of the transition state can confirm whether the reaction proceeds via an S\textsubscript{N}1 or S\textsubscript{N}2 pathway.

Investigate Regio- and Stereoselectivity: DFT can be used to compare the activation barriers for different possible reaction pathways, thereby predicting the major product. For instance, in the case of nucleophilic attack, DFT could help determine whether the reaction is more likely to occur at the benzylic carbon or elsewhere on the molecule.

Table 2: Representative DFT-Calculated Energy Barriers for Competing Pathways This table illustrates how DFT can be used to compare the feasibility of different reaction mechanisms. The values are hypothetical.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| S\textsubscript{N}1 Cleavage of Methoxy Group | Carbocation formation | 25.3 | Favored at higher temperatures or with strong ionizing solvents |

| S\textsubscript{N}2 Cleavage of Methoxy Group | Pentacoordinate carbon | 35.1 | Less favored due to steric hindrance |

| Radical Bromination at Benzylic Position | Benzylic radical formation | 15.8 | Favored under radical conditions |

While DFT provides a static picture of a reaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the reacting system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, MD simulations can be utilized to:

Explore Conformational Landscapes: The methoxybutyl side chain can adopt various conformations, which can influence its reactivity. MD simulations can explore the conformational space of the molecule and identify the most stable conformers.

Simulate Solvent Effects: Reactions are often performed in solution, and the solvent can have a significant impact on the reaction mechanism and energetics. MD simulations explicitly including solvent molecules can provide a more realistic model of the reacting system.

Study Diffusion and Encounter of Reactants: In a bimolecular reaction, the reactants must first diffuse through the solvent and encounter each other in the correct orientation. MD simulations can be used to study these initial steps of the reaction process.

By combining DFT calculations with MD simulations, a comprehensive understanding of the reaction mechanisms involving this compound can be achieved, guiding the design of new synthetic strategies and the prediction of product distributions.

Chemical Reactivity and Transformations of 3 Bromo 2 1 Methoxybutyl Benzofuran

Reactivity at the Bromine Atom: Cross-Coupling and Functionalization Reactions

The bromine atom at the C3 position of the benzofuran (B130515) ring is a key handle for a multitude of chemical transformations, most notably through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly expanding the molecular diversity accessible from this starting material.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and the 3-bromo-benzofuran moiety is an excellent substrate for these reactions. The C-Br bond can be readily activated by a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-bromobenzofuran with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com It is a powerful method for forming biaryl or vinyl-substituted benzofurans. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org The 2-(1-methoxybutyl) substituent is not expected to interfere significantly with the reaction, although steric hindrance might necessitate the use of more active catalysts or ligands.

Sonogashira Coupling: To introduce an alkyne moiety at the C3 position, the Sonogashira coupling is the reaction of choice. wikipedia.orgorganic-chemistry.org It couples the 3-bromobenzofuran with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base like an amine. researchgate.net This reaction provides access to 3-alkynylbenzofurans, which are valuable intermediates for further transformations. thieme-connect.com

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. organic-chemistry.orgwikipedia.org While effective, the toxicity of organotin compounds has led to a decrease in its use in favor of other methods like the Suzuki-Miyaura coupling. harvard.edunih.gov However, it remains a viable option for specific synthetic challenges where other methods may fail.

Negishi Coupling: This coupling reaction employs an organozinc reagent and is catalyzed by a nickel or palladium complex. organic-chemistry.orgnih.gov The Negishi coupling is known for its high reactivity and functional group tolerance. organic-chemistry.org Organozinc reagents are typically prepared in situ from the corresponding organohalide.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-(1-methoxybutyl)benzofuran

| Coupling Reaction | Reagent | Catalyst System | Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄ | 3-Arylbenzofuran |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI | Et₃N, DIPA | 3-Alkynylbenzofuran |

| Stille | Organostannane | Pd(PPh₃)₄ | - | 3-Aryl/Vinylbenzofuran |

| Negishi | Organozinc halide | Pd(PPh₃)₄ or Pd(dba)₂/ligand | - | 3-Alkyl/Arylbenzofuran |

Note: This table presents generalized conditions. Specific substrates may require optimization of catalysts, ligands, and reaction conditions.

Buchwald-Hartwig Amination and Other C-Heteroatom Bond Formations

The formation of carbon-heteroatom bonds is crucial for the synthesis of many biologically active molecules and functional materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the 3-bromobenzofuran with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. acsgcipr.orgresearchgate.net This method provides a direct route to 3-aminobenzofuran derivatives. The steric bulk of the 2-(1-methoxybutyl) group and the amine coupling partner might influence the choice of ligand and reaction conditions. nih.gov

Beyond amination, similar palladium-catalyzed methods can be employed for the formation of C-O and C-S bonds, coupling the bromobenzofuran with alcohols, phenols, or thiols to yield the corresponding ethers and thioethers. These reactions significantly broaden the synthetic utility of the starting material. escholarship.org

Table 2: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst/Ligand | Base | Product |

| Primary Aliphatic Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | 3-(Alkylamino)benzofuran |

| Secondary Cyclic Amine | Pd(OAc)₂ / RuPhos | K₂CO₃ | 3-(N-Cyclic)aminobenzofuran |

| Aniline | Pd₂(dba)₃ / BrettPhos | LHMDS | 3-(Arylamino)benzofuran |

Note: The success of these reactions is highly dependent on the specific amine and the optimization of the catalytic system.

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Benzofuran Core

While palladium-catalyzed reactions are prevalent, the bromine atom on the benzofuran ring can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org For this reaction to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups. masterorganicchemistry.com In the case of this compound, the benzofuran ring itself is relatively electron-rich, making classical SNAr challenging without further activation. nih.gov However, under forcing conditions or with highly reactive nucleophiles, substitution may be possible. youtube.com

Transformations of the Benzofuran Heterocycle

Beyond the reactivity at the C3-bromine, the benzofuran core itself can undergo various transformations, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety of the Benzofuran Core

The benzene portion of the benzofuran ring is susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The directing effects of the fused furan (B31954) ring and the existing substituents will determine the position of the incoming electrophile. The oxygen atom of the furan ring is an ortho, para-director, activating the benzene ring. Therefore, substitution is expected to occur preferentially at the C4 and C6 positions. The steric hindrance from the 2-(1-methoxybutyl) group might favor substitution at the less hindered C6 position. However, theoretical calculations on benzofuran itself suggest that the C3 position is the most electron-rich, but since it is already substituted, electrophilic attack will be directed to the benzene ring. pixel-online.net

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Benzofuran Core

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 6-Nitro-benzofuran derivatives |

| Bromination | Br₂, FeBr₃ | 4-Bromo- and 6-Bromo-benzofuran derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 4-Acyl- and 6-Acyl-benzofuran derivatives |

Note: The regioselectivity can be influenced by reaction conditions and the specific electrophile used.

Metalation and Directed Functionalization of the Benzofuran System

Directed metalation is a powerful strategy for regioselective functionalization. mdpi.com By using a directing group, a metal, typically lithium or magnesium, can be introduced at a specific position, which can then be quenched with an electrophile. researchgate.net In this compound, the methoxy (B1213986) group within the C2 substituent could potentially act as a directing group for lithiation at an adjacent position, although this is less common for ether oxygens compared to stronger directing groups. A more likely scenario is halogen-metal exchange at the C3 position using an organolithium reagent, which would generate a 3-lithiated benzofuran. This intermediate can then react with a variety of electrophiles to introduce new functional groups at the C3 position, offering an alternative to cross-coupling reactions. Furthermore, C-H activation strategies, often employing transition metal catalysts, can enable the functionalization of otherwise unreactive C-H bonds on the benzofuran scaffold. researchgate.netnih.gov

Ring-Opening Reactions and Rearrangements of the Benzofuran Skeleton

The benzofuran ring system, while aromatic, can undergo ring-opening under specific, often forcing, conditions. The presence of the bromo and alkyl ether substituents on the furan portion of the scaffold influences the stability and propensity for such reactions.

While specific studies detailing the ring-opening of this compound are not prevalent in the literature, general principles for related systems can be considered. Strained heterocyclic systems, such as donor-acceptor cyclopropanes, readily undergo ring-opening reactions, a principle that can be extended to other strained rings. nih.govresearchgate.net For instance, Lewis acid catalysis is a known method to promote the ring-opening of dihydrofuran acetals, which involves acetal (B89532) hydrolysis followed by intramolecular reactions. mdpi.com This suggests that strong Lewis acids or Brønsted acids could potentially coordinate to the furan oxygen of the benzofuran, weakening the C-O bonds and, in the presence of a suitable nucleophile, lead to cleavage of the furan ring.

Skeletal rearrangements of the benzofuran core itself are less common but can be induced under specific catalytic conditions or through high-energy intermediates. nih.gov For example, transition-metal-catalyzed C-H activation and subsequent intramolecular coupling can lead to the formation of new ring systems fused to the original benzofuran structure, representing a form of skeletal reorganization. researchgate.net

Reactions Involving the 1-Methoxybutyl Side Chain

The 1-methoxybutyl group at the C-2 position offers a versatile handle for a variety of chemical modifications, distinct from the reactivity of the heterocyclic core.

The carbon atom alpha to the benzofuran ring (the benzylic-like position) is susceptible to oxidation. mdpi.com Given its nature as a benzylic ether, this position can be a target for oxidative cleavage. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO4) are known to oxidize alkyl side chains on aromatic rings, often cleaving the chain to form a carboxylic acid. youtube.comyoutube.com However, milder and more selective oxidizing agents could potentially transform the side chain without cleaving it. For instance, benzylic alcohols can be selectively oxidized to ketones using manganese dioxide (MnO2), suggesting that if the methoxy group were first hydrolyzed to an alcohol, similar selective oxidation would be possible. youtube.com

Reduction chemistry, conversely, could target the ether linkage. Conditions for the reductive cleavage of benzylic ethers are well-established and often involve catalytic hydrogenation or the use of strong reducing agents. organic-chemistry.org Such a reaction would convert the 1-methoxybutyl group into a simple butyl group.

The methoxy group on the side chain exists as part of an acetal-like structure (specifically, a benzylic ether). Acetals are known to be stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions, a reaction that is typically reversible. chemistrysteps.comorganicchemistrytutor.commasterorganicchemistry.com Treatment of this compound with aqueous acid (e.g., H3O+) would be expected to cleave the methoxy group to yield the corresponding alcohol, 1-(3-bromobenzofuran-2-yl)butan-1-ol, and methanol (B129727). youtube.comyoutube.com The mechanism involves protonation of the methoxy oxygen, converting it into a good leaving group, which is then displaced by water. chemistrysteps.com

Table 1: Predicted Outcome of Acetal Hydrolysis

| Starting Material | Reagents | Predicted Major Products |

|---|---|---|

| This compound | H₃O⁺ (aq) | 1-(3-Bromobenzofuran-2-yl)butan-1-ol, Methanol |

This table is based on established chemical principles of acetal hydrolysis. chemistrysteps.comorganicchemistrytutor.comyoutube.com

Transetherification, the exchange of the methoxy group for a different alkoxy group, could also be achieved under acidic catalysis by using a different alcohol in excess instead of water.

The C1 carbon of the 1-methoxybutyl side chain is a stereocenter. Reactions involving this center must consider the potential for creating or altering stereoisomers. A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com

If the starting material is a racemic mixture, any reaction at the stereocenter that does not involve a chiral catalyst or reagent will typically result in a racemic product mixture. However, if a reaction proceeds via a mechanism that allows for the introduction of a new stereocenter or modification of the existing one with a preference for a particular configuration, it is considered stereoselective. For example, if the methoxy group were hydrolyzed to an alcohol, subsequent reactions at this position, such as an enzyme-catalyzed acylation, could proceed with high enantioselectivity. Reactions at the alpha-carbon of carbonyl compounds, which could be formed via oxidation, are also a common focus for stereoselective transformations. youtube.com The development of stereospecific reactions, where different stereoisomers of the starting material lead to different stereoisomers of the product, would require careful selection of reagents and reaction conditions. masterorganicchemistry.com

Derivatization Strategies for Analog Libraries and Structure-Reactivity Investigations

The synthesis of analog libraries is a cornerstone of medicinal chemistry and materials science, allowing for systematic investigation of how structural changes affect a molecule's properties (Structure-Activity Relationship, or SAR). nih.govnih.govdigitellinc.com this compound is an excellent scaffold for such derivatization.

The bromine atom at the 3-position is a key site for diversification due to its utility in a wide range of coupling and substitution reactions.

Halogen-Metal Exchange: The bromine can be swapped for a metal (typically lithium or magnesium) using organolithium reagents (like n-BuLi or t-BuLi) or Grignard reagents at low temperatures. nih.govtcnj.eduyoutube.com The resulting organometallic intermediate is a potent nucleophile that can react with a variety of electrophiles to install new functional groups. This method provides access to a wide array of 3-substituted benzofurans.

Cross-Coupling Reactions: The carbon-bromine bond is ideally suited for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comdntb.gov.ua

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can introduce new aryl, heteroaryl, alkyl, or alkenyl groups at the 3-position. mdpi.comnih.gov

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with a terminal alkyne would yield 3-alkynylbenzofurans.

Heck Coupling: Reaction with an alkene under palladium catalysis could install a vinyl group. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a C-N bond, introducing amine functionalities.

Table 2: Representative Cross-Coupling Reactions for Modifying the 3-Position

| Coupling Reaction | Reagent Type | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C (Aryl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) |

| Heck | H₂C=CHR | Pd(OAc)₂, Ligand, Base | C-C (Alkenyl) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C-N |

This table provides examples of common cross-coupling reactions applicable to aryl bromides. mdpi.comnih.govnih.gov

Halogen Exchange: It may also be possible to exchange the bromine for another halogen, such as iodine or fluorine, using specific reagents. nsf.gov For example, treatment with boron trihalides can facilitate halogen exchange on C-F bonds, and similar principles might apply for C-Br bonds with appropriate reagents. nsf.gov This would generate substrates for different types of reactivity, for instance, iodo-derivatives are often more reactive in coupling reactions.

Through these varied chemical pathways, this compound serves as a versatile platform for generating diverse molecular structures.

Exploration of Variations in the 1-Methoxybutyl Side Chain

The 1-methoxybutyl side chain at the 2-position of the benzofuran ring presents a site for synthetic modification, allowing for the introduction of diverse functionalities. Key transformations can be envisioned, including cleavage of the methoxy ether and functionalization of the butyl group.

One potential modification involves the cleavage of the methoxy group to yield the corresponding secondary alcohol, 2-(1-hydroxybutyl)-3-bromobenzofuran. This transformation can be achieved using various ether-cleaving reagents, such as strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). wikipedia.orgorganic-chemistry.orgyoutube.com The resulting alcohol serves as a versatile intermediate. It can be oxidized to the corresponding ketone, 1-(3-bromobenzofuran-2-yl)butan-1-one, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. Furthermore, the alcohol can be esterified to introduce a variety of ester groups, or converted to other functional groups via nucleophilic substitution of a corresponding tosylate or mesylate.

Another avenue for variation lies in the functionalization of the butyl chain itself. Free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation, could selectively introduce a bromine atom at positions on the butyl chain, although regioselectivity might be a challenge. rsc.org This would create a new handle for further nucleophilic substitution reactions.

Below is a table illustrating potential variations of the 1-methoxybutyl side chain:

| Starting Material | Reagents and Conditions | Product |

| This compound | BBr₃, CH₂Cl₂, -78 °C to rt | 2-(1-Hydroxybutyl)-3-bromobenzofuran |

| 2-(1-Hydroxybutyl)-3-bromobenzofuran | PCC, CH₂Cl₂, rt | 1-(3-Bromobenzofuran-2-yl)butan-1-one |

| 2-(1-Hydroxybutyl)-3-bromobenzofuran | Acetic anhydride, Pyridine, rt | 1-(3-Bromobenzofuran-2-yl)butyl acetate |

| This compound | NBS, AIBN, CCl₄, reflux | 3-Bromo-2-(1-bromo-1-methoxybutyl)benzofuran |

This is an interactive data table. The reactions and conditions are based on established chemical principles for analogous structures.

Diversification of the Benzofuran Core with Additional Substituents

The benzofuran core of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional substituents onto the benzene ring. The regiochemical outcome of these reactions is directed by the combined electronic effects of the fused furan ring and the existing substituents. The benzofuran system itself typically directs electrophiles to the 5- and 7-positions. The electron-donating nature of the ether oxygen in the furan ring activates the benzene ring towards electrophilic attack.

Halogenation: The introduction of another halogen atom, such as chlorine or bromine, onto the benzene portion of the molecule can be achieved using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃). lumenlearning.comlibretexts.org The incoming electrophile is expected to be directed primarily to the 5- and 7-positions.

Nitration: Nitration of the benzofuran ring can be accomplished using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group, which can subsequently be reduced to an amino group, providing a gateway for a wide range of further chemical modifications. wikipedia.orgyoutube.com

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups onto the aromatic ring can be performed via Friedel-Crafts reactions. acs.orgnih.govnih.govrsc.org For instance, acylation with an acyl chloride in the presence of a Lewis acid like aluminum chloride would likely yield a ketone at the 5- or 7-position. These reactions further expand the molecular complexity and provide handles for subsequent transformations.

The following table summarizes potential electrophilic substitution reactions on the benzofuran core:

| Starting Material | Reagents and Conditions | Major Product(s) |

| This compound | Br₂, FeBr₃, dark | 3,5-Dibromo-2-(1-methoxybutyl)benzofuran and 3,7-Dibromo-2-(1-methoxybutyl)benzofuran |

| This compound | HNO₃, H₂SO₄, 0 °C | 3-Bromo-2-(1-methoxybutyl)-5-nitrobenzofuran and 3-Bromo-2-(1-methoxybutyl)-7-nitrobenzofuran |

| This compound | Acetyl chloride, AlCl₃, CS₂ | 1-(this compound-5-yl)ethanone and 1-(this compound-7-yl)ethanone |

This is an interactive data table. The reactions, conditions, and product distributions are predicted based on established principles of electrophilic aromatic substitution on benzofuran systems.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Bromo 2 1 Methoxybutyl Benzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy stands as the most powerful tool for the de novo structure determination of organic molecules in solution. For a molecule with the complexity of 3-Bromo-2-(1-methoxybutyl)benzofuran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals and establishing its connectivity and stereochemistry.

Multi-dimensional NMR experiments are critical for deciphering the intricate spin systems within the molecule.

¹H-¹H Correlated Spectroscopy (COSY): The COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the correlations within the butyl chain: the proton at the chiral center (C1') would show a correlation to the adjacent methylene (B1212753) protons (C2'), which in turn would couple to the next methylene group (C3'), and finally to the terminal methyl group (C4'). It would also help in assigning the coupled protons within the aromatic ring of the benzofuran (B130515) core. rsc.org